molecular formula C5H5Br3N2 B12943753 2-Bromo-5-(bromomethyl)pyrazine hydrobromide

2-Bromo-5-(bromomethyl)pyrazine hydrobromide

Katalognummer: B12943753
Molekulargewicht: 332.82 g/mol
InChI-Schlüssel: VCMYMLXLDXPTOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-5-(bromomethyl)pyrazine hydrobromide is a chemical compound with the molecular formula C5H5Br3N2. It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound. This compound is characterized by the presence of two bromine atoms and a bromomethyl group attached to the pyrazine ring. It is commonly used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(bromomethyl)pyrazine hydrobromide typically involves the bromination of pyrazine derivatives. One common method includes the reaction of 2,5-dibromopyrazine with formaldehyde and hydrobromic acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in batch reactors, followed by purification steps such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-5-(bromomethyl)pyrazine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Pyrazine derivatives with various functional groups.

    Oxidation Products: Aldehydes or carboxylic acids.

    Reduction Products: Reduced pyrazine derivatives.

Wissenschaftliche Forschungsanwendungen

2-Bromo-5-(bromomethyl)pyrazine hydrobromide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Bromo-5-(bromomethyl)pyrazine hydrobromide involves its interaction with specific molecular targets. The bromine atoms and bromomethyl group can participate in various chemical reactions, leading to the formation of new compounds. These reactions can affect biological pathways and molecular targets, making the compound useful in research and development .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Bromo-5-(bromomethyl)pyrazine hydrobromide is unique due to its specific substitution pattern on the pyrazine ring. This unique structure allows it to participate in specific chemical reactions and makes it valuable in various research applications .

Eigenschaften

Molekularformel

C5H5Br3N2

Molekulargewicht

332.82 g/mol

IUPAC-Name

2-bromo-5-(bromomethyl)pyrazine;hydrobromide

InChI

InChI=1S/C5H4Br2N2.BrH/c6-1-4-2-9-5(7)3-8-4;/h2-3H,1H2;1H

InChI-Schlüssel

VCMYMLXLDXPTOV-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N=CC(=N1)Br)CBr.Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.